molecular formula C9H11N3OS B4671715 2-formyl-N-(4-methylphenyl)hydrazinecarbothioamide

2-formyl-N-(4-methylphenyl)hydrazinecarbothioamide

Cat. No. B4671715
M. Wt: 209.27 g/mol
InChI Key: SNGYTUDPXBABHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-formyl-N-(4-methylphenyl)hydrazinecarbothioamide, also known as FMH, is a chemical compound with molecular formula C10H12N4OS. It is a yellow crystalline powder that is soluble in organic solvents. FMH has been extensively studied for its potential applications in scientific research due to its unique properties.

Mechanism of Action

2-formyl-N-(4-methylphenyl)hydrazinecarbothioamide inhibits the activity of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. This leads to the inhibition of the enzyme's activity and the subsequent physiological effects.
Biochemical and Physiological Effects:
2-formyl-N-(4-methylphenyl)hydrazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine, which can improve cognitive function. It also has an anti-inflammatory effect, which can be beneficial in the treatment of inflammatory diseases such as arthritis.

Advantages and Limitations for Lab Experiments

2-formyl-N-(4-methylphenyl)hydrazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. However, it also has some limitations, such as its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the use of 2-formyl-N-(4-methylphenyl)hydrazinecarbothioamide in scientific research. One potential area of research is the development of new drugs for the treatment of Alzheimer's and other neurodegenerative diseases. Another area of research is the study of the anti-inflammatory effects of 2-formyl-N-(4-methylphenyl)hydrazinecarbothioamide and its potential use in the treatment of inflammatory diseases. Additionally, 2-formyl-N-(4-methylphenyl)hydrazinecarbothioamide could be used as a tool for studying the mechanisms of enzyme inhibition and the development of new enzyme inhibitors.

Scientific Research Applications

2-formyl-N-(4-methylphenyl)hydrazinecarbothioamide has been widely used in scientific research due to its ability to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes play crucial roles in various physiological processes such as neurotransmission, metabolism, and acid-base balance. Inhibition of these enzymes can lead to the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and glaucoma.

properties

IUPAC Name

N-[(4-methylphenyl)carbamothioylamino]formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3OS/c1-7-2-4-8(5-3-7)11-9(14)12-10-6-13/h2-6H,1H3,(H,10,13)(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNGYTUDPXBABHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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